5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, introduction of the difluoromethyl group, and the attachment of the 3,4-dimethylphenyl and ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
- 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine
Uniqueness
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and its pyrido[2,3-d]pyrimidine core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C18H17F2N3OS |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-(difluoromethyl)-7-(3,4-dimethylphenyl)-1-ethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17F2N3OS/c1-4-23-16-14(17(24)22-18(23)25)12(15(19)20)8-13(21-16)11-6-5-9(2)10(3)7-11/h5-8,15H,4H2,1-3H3,(H,22,24,25) |
InChI Key |
SHRKXIRJVPCCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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